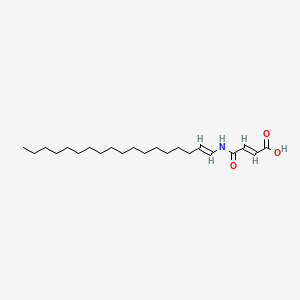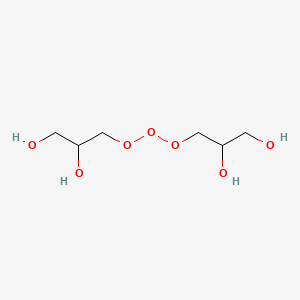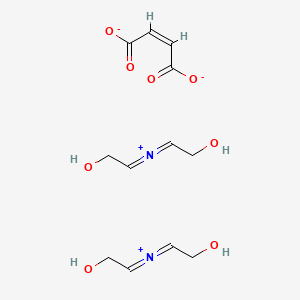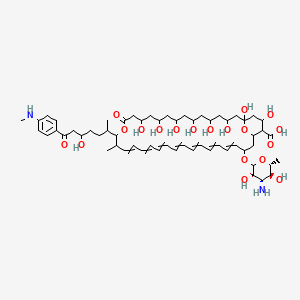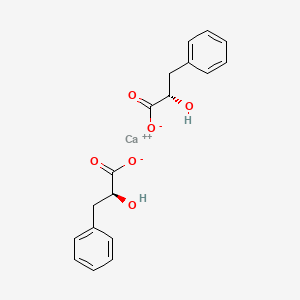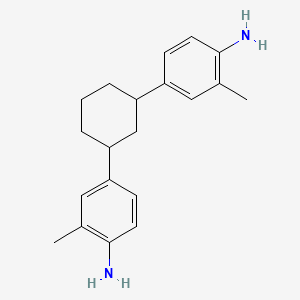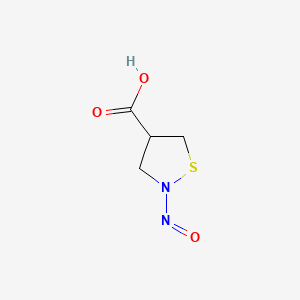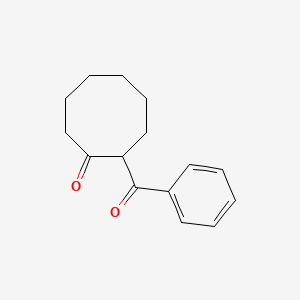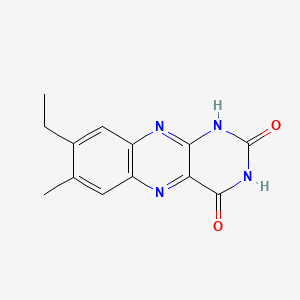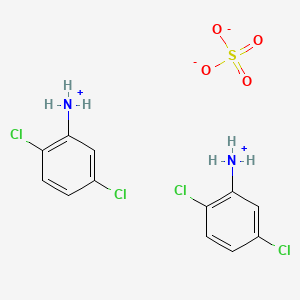
Bis(2,5-dichloroanilinium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dichloroanilinium) sulphate: is an organic compound with the chemical formula C12H12Cl4N2O4S. It is a salt formed from the reaction of 2,5-dichloroaniline with sulfuric acid. This compound is known for its unique crystalline structure and its ability to form hydrogen and halogen bonds, which contribute to its stability and various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(2,5-dichloroanilinium) sulphate typically involves the electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline in an aqueous-ethanolic solution of sulfuric acid. The reaction conditions, such as the concentration of sulfuric acid, the nature and amount of the organic solvent, the cathode material, and the electrolysis temperature, are optimized to achieve a high yield and quality of the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the final product. The use of advanced electrochemical techniques and continuous monitoring of reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,5-dichloroanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler aniline derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce aniline derivatives .
Applications De Recherche Scientifique
Bis(2,5-dichloroanilinium) sulphate has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of bis(2,5-dichloroanilinium) sulphate involves its ability to form stable hydrogen and halogen bonds. These interactions contribute to its unique crystalline structure and stability. The compound’s molecular targets and pathways are primarily related to its interactions with other molecules through hydrogen and halogen bonding, which influence its physical and chemical properties .
Comparaison Avec Des Composés Similaires
- 3-Chloroanilinium hydrogen sulfate
- 2,5-Dichloroanilinium perchlorate hydrate
Comparison: Bis(2,5-dichloroanilinium) sulphate is unique due to its specific halogen bonding interactions, which are not as prominent in similar compounds. For example, 3-chloroanilinium hydrogen sulfate primarily forms hydrogen bonds, while 2,5-dichloroanilinium perchlorate hydrate involves interactions with lattice water molecules .
Propriétés
Numéro CAS |
71463-48-4 |
|---|---|
Formule moléculaire |
C12H12Cl4N2O4S |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
Clé InChI |
PKWMIEJJYIDBRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[NH3+])Cl.C1=CC(=C(C=C1Cl)[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


